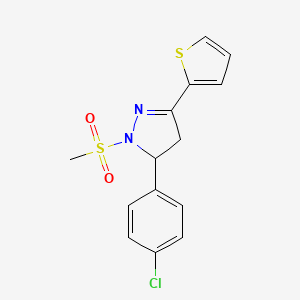![molecular formula C24H24N2O2 B5339288 4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5339288.png)
4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide, also known as PPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPT belongs to the class of compounds known as pyranocarboxamides and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to involve the modulation of estrogen receptor activity. This compound has been shown to selectively bind to the estrogen receptor beta (ERβ) and activate its signaling pathway. This activation leads to the modulation of gene expression and the regulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate estrogen receptor activity, inhibit angiogenesis, induce apoptosis in cancer cells, and have neuroprotective effects. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide in lab experiments is its high potency and selectivity for the estrogen receptor beta. This allows for precise modulation of the ERβ signaling pathway and the study of its effects on various cellular processes. However, this compound is not without its limitations. It has poor solubility in aqueous solutions and may require the use of organic solvents for its preparation and administration. This compound also has a short half-life and may require frequent dosing in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide. One area of research is the development of novel this compound derivatives with improved pharmacokinetic properties and increased potency. Another area of research is the investigation of this compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the study of this compound's effects on other cellular processes and signaling pathways may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Synthesemethoden
The synthesis of 4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with 4-(4-pyridinylmethyl)benzaldehyde in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with ammonia to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of estrogen receptor activity, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-23(24(12-16-28-17-13-24)21-4-2-1-3-5-21)26-22-8-6-19(7-9-22)18-20-10-14-25-15-11-20/h1-11,14-15H,12-13,16-18H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZNMORFIHOFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5339219.png)
![4-({(2R,5S)-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5339225.png)
![2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5339235.png)
![N-(4-chloro-3-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339247.png)

![(4aS*,8aR*)-6-[3-(3-chloroisoxazol-5-yl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5339259.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5339268.png)
![N-(4-chlorophenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5339274.png)
![2-chloro-4-fluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5339284.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5339294.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B5339299.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339305.png)
![8-[2-(1H-pyrrol-1-yl)pentanoyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5339309.png)